2-Chloro-5-(thiophen-3-YL)nicotinic acid
Overview
Description
2-Chloro-5-(thiophen-3-yl)nicotinic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a nicotinic acid core substituted with a chlorine atom at the second position and a thiophene ring at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(thiophen-3-yl)nicotinic acid can be achieved through several synthetic routesFor instance, the chlorination of 2-hydroxynicotinic acid can be followed by a substitution reaction with thiophene-3-boronic acid under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and coupling reactions. The process is optimized for high yield and purity, often employing palladium-catalyzed cross-coupling reactions due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(thiophen-3-yl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The thiophene ring can participate in cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the thiophene ring or the nicotinic acid core.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols.
Oxidation: Employs oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substituted Nicotinic Acids: Resulting from nucleophilic substitution.
Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
2-Chloro-5-(thiophen-3-yl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes.
Agricultural Chemistry: It serves as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(thiophen-3-yl)nicotinic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and nicotinic acid core can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic Acid: Lacks the thiophene ring, making it less versatile in electronic applications.
5-(Thiophen-3-yl)nicotinic Acid:
Uniqueness
2-Chloro-5-(thiophen-3-yl)nicotinic acid is unique due to the combination of the chlorine atom and thiophene ring, which enhances its reactivity and broadens its application scope in both medicinal and materials chemistry .
Properties
IUPAC Name |
2-chloro-5-thiophen-3-ylpyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-9-8(10(13)14)3-7(4-12-9)6-1-2-15-5-6/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUNJRCOJEOBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=C(N=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686913 | |
Record name | 2-Chloro-5-(thiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-00-3 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-(3-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261955-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(thiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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